![molecular formula C16H13BrO2 B14391597 3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran CAS No. 88186-93-0](/img/structure/B14391597.png)
3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran
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Overview
Description
3-bromo-2-(4-methoxyphenyl)-4H-chromene is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(4-methoxyphenyl)-4H-chromene typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylacetic acid with bromine in the presence of a base, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-2-(4-methoxyphenyl)-4H-chromene may involve large-scale bromination and cyclization processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(4-methoxyphenyl)-4H-chromene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(4-methoxyphenyl)-4H-chromene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-bromo-2-(4-formylphenyl)-4H-chromene or 3-bromo-2-(4-carboxyphenyl)-4H-chromene.
Reduction: 2-(4-methoxyphenyl)-4H-chromene.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-bromo-2-(4-methoxyphenyl)-4H-chromene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-(4-methoxyphenyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenyl group can influence its binding affinity and selectivity towards enzymes and receptors. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-(4-hydroxyphenyl)-4H-chromene
- 3-bromo-2-(4-methylphenyl)-4H-chromene
- 3-bromo-2-(4-ethoxyphenyl)-4H-chromene
Uniqueness
3-bromo-2-(4-methoxyphenyl)-4H-chromene is unique due to the presence of the methoxy group, which can enhance its solubility and influence its chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound by reviewing relevant research findings, including synthesis methodologies, mechanisms of action, and specific case studies that highlight its efficacy against various diseases.
Synthesis and Structural Characteristics
The compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring structure. The presence of the bromine and methoxy groups on the phenyl ring significantly influences its biological activity. The synthesis of benzopyran derivatives typically involves methods such as acid-catalyzed reactions or dimerization processes, which can yield compounds with varied functional groups that enhance their pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby modulating metabolic pathways.
- Receptor Modulation : It can bind to various receptors, influencing cellular signaling cascades that are crucial for maintaining homeostasis.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which helps reduce oxidative stress within cells .
Antioxidant Activity
Research indicates that benzopyran derivatives possess significant antioxidant properties. For instance, studies have demonstrated that these compounds can effectively scavenge reactive oxygen species (ROS), leading to reduced oxidative damage in cellular models. This activity is particularly beneficial in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- Cytotoxicity Studies : The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For example, it demonstrated significant inhibitory effects on HL-60 (human leukemia) and COLO-205 (colon adenocarcinoma) cell lines .
- Mechanisms of Action : The anticancer effects are believed to be mediated through cell cycle arrest and induction of apoptosis in cancer cells. Notably, certain analogues have been shown to induce G2/M phase arrest in HL-60 cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This effect could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Study 1: Anticancer Evaluation
A study focused on evaluating a series of chromanone derivatives, including this compound, against multiple cancer cell lines. Results indicated that this compound had a lower IC50 value compared to traditional chemotherapeutics like quercetin, suggesting enhanced efficacy as an anticancer agent .
Study 2: Uterotrophic Activity
Another investigation assessed the uterotrophic effects of various benzopyran derivatives. The study found that certain compounds exhibited significant uterotrophic activity, indicating potential applications in reproductive health . Although this compound was not the primary focus, its structural similarities suggest it may exhibit comparable activities.
Comparative Data Table
Properties
CAS No. |
88186-93-0 |
---|---|
Molecular Formula |
C16H13BrO2 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
3-bromo-2-(4-methoxyphenyl)-4H-chromene |
InChI |
InChI=1S/C16H13BrO2/c1-18-13-8-6-11(7-9-13)16-14(17)10-12-4-2-3-5-15(12)19-16/h2-9H,10H2,1H3 |
InChI Key |
HCZTZZFLIIZPPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)Br |
Origin of Product |
United States |
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